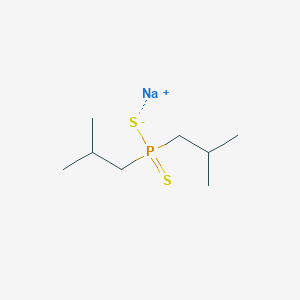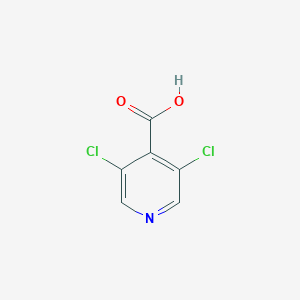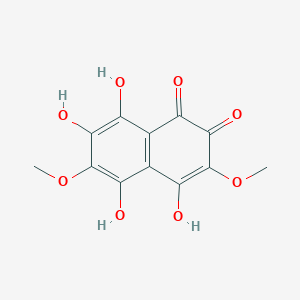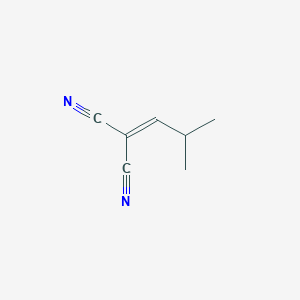
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE can be synthesized through the reaction of diisobutylphosphine with sulfur and sodium hydroxide. The reaction typically involves heating the reactants under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of sodium bis(2-methylpropyl)phosphinodithioate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and precise control of reaction conditions to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted phosphinodithioates .
科学的研究の応用
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the mining industry as a flotation agent for the separation of minerals.
作用機序
The mechanism of action of sodium bis(2-methylpropyl)phosphinodithioate involves its interaction with molecular targets through its phosphinodithioate group. This interaction can lead to the stabilization or destabilization of certain molecular structures, depending on the specific application. The compound’s surfactant properties also play a crucial role in its mechanism of action, facilitating the formation of micelles and enhancing the solubility of hydrophobic molecules .
類似化合物との比較
Similar Compounds
- Sodium diisobutyldithiophosphinate
- Phosphinodithioic acid, bis(2-methylpropyl)-, sodium salt
- Bis(2-methylpropyl)dithiophosphinic acid sodium salt
Uniqueness
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE stands out due to its unique combination of properties, including its high emulsifying, wetting, and dispersing capabilities. These properties make it particularly valuable in applications requiring efficient surfactants and flotation agents .
特性
CAS番号 |
13360-78-6 |
|---|---|
分子式 |
C8H19NaPS2 |
分子量 |
233.3 g/mol |
IUPAC名 |
sodium;bis(2-methylpropyl)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2.Na/c1-7(2)5-9(10,11)6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,10,11); |
InChIキー |
UIQQXHHMGXBPQH-UHFFFAOYSA-N |
SMILES |
CC(C)CP(=S)(CC(C)C)[S-].[Na+] |
正規SMILES |
CC(C)CP(=S)(CC(C)C)S.[Na] |
| 13360-78-6 | |
物理的記述 |
Liquid |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















